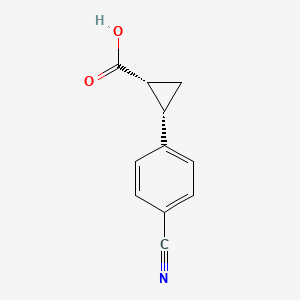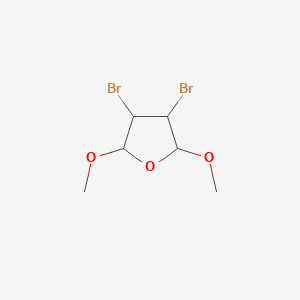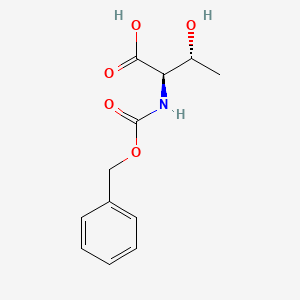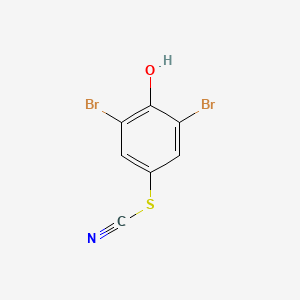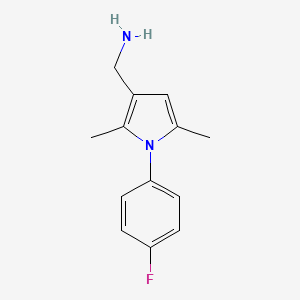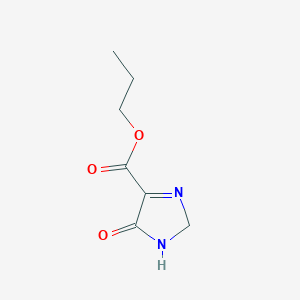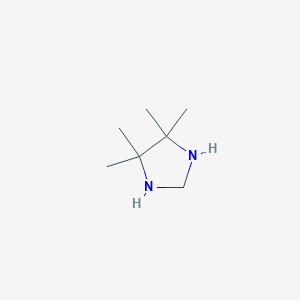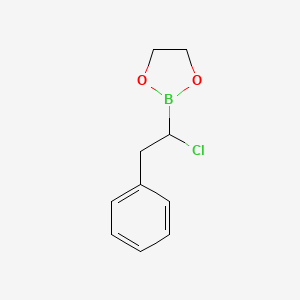
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: is an organoboron compound characterized by the presence of a boron atom within a dioxaborolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane typically involves the reaction of 1-chloro-2-phenylethane with a boronic acid or boronate ester. One common method is the reaction of 1-chloro-2-phenylethane with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process often involves distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or alkoxides.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borates.
Reduction Reactions: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, amines, and thiols. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents. These reactions are usually performed in aqueous or mixed aqueous-organic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted phenylethyl derivatives.
Oxidation Reactions: Products include boronic acids or borates.
Reduction Reactions: Products include borane derivatives.
Aplicaciones Científicas De Investigación
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly as a precursor to bioactive molecules.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Catalysis: The compound can act as a ligand in catalytic processes, enhancing the efficiency and selectivity of various reactions.
Mecanismo De Acción
The mechanism by which 2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with a palladium catalyst, facilitating the transfer of the phenylethyl group to the coupling partner. The chlorine atom can also participate in nucleophilic substitution reactions, leading to the formation of new carbon-heteroatom bonds.
Comparación Con Compuestos Similares
2-(1-Chloro-2-phenylethyl)-1,3,2-dioxaborolane: can be compared with other similar compounds such as:
Phenylboronic Acid: Unlike this compound, phenylboronic acid lacks the chloroethyl group and is more commonly used in Suzuki-Miyaura reactions.
1-Chloro-2-phenylethane: This compound lacks the boron atom and is less versatile in organic synthesis.
Bis(pinacolato)diboron: This compound is a common reagent in the synthesis of boron-containing compounds but lacks the phenylethyl group.
The uniqueness of This compound lies in its combination of a chloroethyl group and a boron-containing dioxaborolane ring, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H12BClO2 |
|---|---|
Peso molecular |
210.47 g/mol |
Nombre IUPAC |
2-(1-chloro-2-phenylethyl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C10H12BClO2/c12-10(11-13-6-7-14-11)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
Clave InChI |
MGGSUMURFRSQEK-UHFFFAOYSA-N |
SMILES canónico |
B1(OCCO1)C(CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


methylidene}hydrazinyl]-1,3-benzothiazole](/img/structure/B12822738.png)
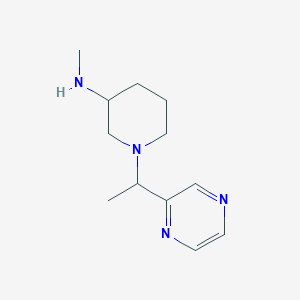
![(2S)-7-[(3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one](/img/structure/B12822756.png)
![(2-Carbamoyl-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl) sulfate;tetrabutylazanium](/img/structure/B12822757.png)
